Carbamimidic bromide hydrobromide

Catalog No.
S13001641
CAS No.
29671-93-0
M.F
CH4Br2N2
M. Wt
203.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamimidic bromide hydrobromide

CAS Number

29671-93-0

Product Name

Carbamimidic bromide hydrobromide

IUPAC Name

carbamimidoyl bromide;hydrobromide

Molecular Formula

CH4Br2N2

Molecular Weight

203.86 g/mol

InChI

InChI=1S/CH3BrN2.BrH/c2-1(3)4;/h(H3,3,4);1H

InChI Key

DHFKCMGYIMVIEO-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)Br.Br

Carbamimidic bromide hydrobromide is a chemical compound that consists of a carbamimidic group (which is derived from guanidine) and bromide ions. This compound is characterized by its unique structure, which includes a central carbon atom bonded to an amino group, an imino group, and a bromide ion. The presence of hydrobromide indicates that it exists in a salt form, typically as a stable crystalline solid in its hydrated state. The compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry.

Typical of carbamimidic derivatives. Notably, it can undergo:

  • Electrophilic Addition Reactions: Similar to other halides, carbamimidic bromide hydrobromide can react with nucleophiles. For example, it may react with alcohols to form carbamimidates.
  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
  • Decomposition Reactions: Under certain conditions, it may decompose to release hydrogen bromide and other products.

These reactions indicate the compound's versatility in synthetic organic chemistry.

Carbamimidic bromide hydrobromide can be synthesized through several methods:

  • Direct Reaction of Guanidine with Bromine: Guanidine can react with bromine in an aqueous solution to yield carbamimidic bromide hydrobromide.
  • Salt Formation: The compound can also be prepared by reacting carbamimidic acid with hydrobromic acid, resulting in the formation of the corresponding bromide salt.
  • Halogenation of Carbamimidates: Existing carbamimidate compounds can be halogenated using bromine or hydrogen bromide to produce the desired product.

These synthesis methods highlight the compound's accessibility for research and industrial applications.

Interaction studies involving carbamimidic bromide hydrobromide primarily focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it might interact with biological targets. Preliminary data suggest that its reactivity profile is comparable to other halogenated compounds, making it a candidate for further exploration in medicinal chemistry.

Several compounds are structurally or functionally similar to carbamimidic bromide hydrobromide. These include:

  • Carbamimidic Acid: This compound lacks the halogen substituent but shares a similar functional group and exhibits different reactivity patterns.
  • Bromamide Compounds: These compounds contain a bromine atom attached to an amine group and are known for their antimicrobial properties.
  • Guanidine Derivatives: Compounds derived from guanidine often exhibit significant biological activity and can serve as precursors for synthesizing various pharmaceuticals.

Comparison Table

CompoundStructure TypeKey Features
Carbamimidic Bromide HydrobromideCarbamimidic derivativeHalogenated; potential pharmaceutical applications
Carbamimidic AcidCarbamimidic derivativeNon-halogenated; used in organic synthesis
Bromamide CompoundsAmine derivativeAntimicrobial properties; reactive
Guanidine DerivativesGuanidinium compoundSignificant biological activity; versatile

The uniqueness of carbamimidic bromide hydrobromide lies in its halogenated structure, which enhances its reactivity compared to non-halogenated analogs, making it particularly useful in synthetic chemistry and potential drug development scenarios.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

203.87207 g/mol

Monoisotopic Mass

201.87412 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

Explore Compound Types